Phenylsulfur pentafluoride

Medicinal Chemistry Drug Design QSAR

Phenylsulfur pentafluoride (PhSF₅, CAS 2557-81-5) is the prototypical aromatic compound bearing the pentafluorosulfanyl (SF₅) group, a functional motif characterized by its octahedral geometry and exceptional physicochemical properties. This colorless liquid exhibits a density of 1.496 g/mL at 25°C and a boiling point of 149°C.

Molecular Formula C6H5F5S
Molecular Weight 204.16 g/mol
CAS No. 2557-81-5
Cat. No. B1588779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylsulfur pentafluoride
CAS2557-81-5
Molecular FormulaC6H5F5S
Molecular Weight204.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(F)(F)(F)(F)F
InChIInChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H
InChIKeyDMNYFEWFSFTYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylsulfur Pentafluoride (CAS 2557-81-5): A Versatile SF₅ Building Block for Advanced Molecular Design


Phenylsulfur pentafluoride (PhSF₅, CAS 2557-81-5) is the prototypical aromatic compound bearing the pentafluorosulfanyl (SF₅) group, a functional motif characterized by its octahedral geometry and exceptional physicochemical properties. This colorless liquid exhibits a density of 1.496 g/mL at 25°C and a boiling point of 149°C . The SF₅ group imparts a unique combination of extreme chemical stability, high electronegativity, and pronounced lipophilicity, earning it the moniker “super trifluoromethyl group” [1]. Its high logP (measured values ranging from 3.36 to 5.2 [2]) underscores its potential to modulate the pharmacokinetic profile of drug candidates, while its robust stability under a wide range of conditions—including oxidizing, reducing, strongly acidic, and strongly basic environments [3]—makes it an attractive building block for applications in medicinal chemistry, agrochemicals, and functional materials [4].

Why Trifluoromethyl (CF₃) and Other Common Substituents Cannot Simply Replace the SF₅ Group


The pentafluorosulfanyl (SF₅) group is not merely a larger or more fluorinated analog of the trifluoromethyl (CF₃) group; it represents a distinct chemical entity with a fundamentally different steric and electronic profile. While both are strongly electron-withdrawing, the SF₅ group's octahedral geometry, significantly larger van der Waals volume, and unique pyramidal electron density distribution [1] lead to a unique combination of enhanced lipophilicity, higher electronegativity, and greater chemical stability that cannot be replicated by CF₃, OCF₃, or tert-butyl groups [2]. Consequently, a simple substitution with a CF₃ or tert-butyl analog often results in a loss of potency, altered receptor selectivity, or diminished metabolic stability, underscoring the necessity of the SF₅ motif for specific structure-activity relationships (SAR) [3]. The following quantitative evidence demonstrates why the SF₅ group is a non-interchangeable, high-value building block.

Quantitative Differentiation: Direct Evidence Comparing Phenylsulfur Pentafluoride and SF₅-Containing Analogs to CF₃ and Other Substitutes


SF₅ Group Imparts a 38.5% Higher Lipophilicity (Hansch π) than the CF₃ Group

The SF₅ group exhibits a Hansch hydrophobicity constant (π) of 1.51, compared to 1.09 for the trifluoromethyl (CF₃) group, representing a 38.5% increase in intrinsic lipophilicity [1]. This significant difference directly impacts membrane permeability and bioavailability in drug candidates.

Medicinal Chemistry Drug Design QSAR

SF₅ Group is 41% Stronger as an Inductive Electron-Withdrawing Group (σI) than CF₃

The inductive electron-withdrawing strength, quantified by the Hammett substituent constant (σI), is 0.55 for the SF₅ group, significantly higher than the 0.39 value for the CF₃ group [1]. This 41% increase demonstrates the SF₅ group's markedly stronger ability to polarize adjacent bonds and stabilize negative charge in transition states.

Physical Organic Chemistry Electron-Withdrawing Group Reactivity

SF₅-Substituted Pyrazole Ligands Show Equivalent or Higher CB1 Receptor Affinity (Ki) than CF₃ Analogs

In a head-to-head comparison of SF₅- and CF₃-substituted cannabinoid receptor ligands, the SF₅ pyrazoles generally exhibited slightly higher or equivalent CB1 receptor binding affinity (Ki), with all tested compounds remaining in the nanomolar range. Notably, the SF₅ derivatives also demonstrated enhanced selectivity towards the CB2 receptor relative to both CF₃ and tert-butyl analogues [1].

Cannabinoid Pharmacology Receptor Binding Drug Discovery

SF₅ Analogue of Fipronil Shows Higher Insecticidal Activity Against a Resistant Strain than the CF₃ Parent Compound

A phenylsulfur pentafluoride analogue of the commercial insecticide fipronil, when screened against a resistant strain of the housefly (Musca domestica), demonstrated higher insecticidal activity than the corresponding trifluoromethyl (CF₃) analogue [1]. This provides a direct, application-relevant example of the SF₅ group's superior performance.

Agrochemical Insecticide Resistance Management

SF₅ Group Exhibits a Deeper LUMO Energy Level (-0.90 eV) than OCF₃ (-0.22 eV), SCF₃ (-0.78 eV), and CF₃ (-0.57 eV)

Time-dependent density functional theory (TD-DFT) calculations on a series of fluorinated electron-withdrawing groups revealed that the SF₅-substituted phenyl group possesses the deepest LUMO energy level at -0.90 eV, compared to -0.22 eV for PhOCF₃, -0.78 eV for PhSCF₃, and -0.57 eV for PhCF₃ [1]. This indicates that the SF₅ group is the strongest electron acceptor among the compared motifs, significantly stabilizing the LUMO.

Materials Science Organic Electronics DFT Calculation

SF₅ Group Dramatically Improves Yield and Stereoselectivity in Copper-Catalyzed Cyclopropanation Compared to CF₃

In copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate, the use of an SF₅-decorated scorpionate ligand resulted in dramatically improved yields and stereoselectivity compared to the analogous CF₃-containing ligand [1]. This demonstrates that the SF₅ group's unique steric and electronic properties can be leveraged to control catalytic outcomes.

Catalysis Synthetic Methodology Reaction Development

High-Value Application Scenarios for Phenylsulfur Pentafluoride and SF₅-Containing Building Blocks


Lead Optimization in CNS Drug Discovery: Tuning Lipophilicity and Metabolism

Given its 38.5% higher lipophilicity (Hansch π = 1.51 vs. 1.09 for CF₃) [1] and enhanced electron-withdrawing power (σI = 0.55 vs. 0.39 for CF₃) [2], the SF₅ group is an ideal bioisosteric replacement for CF₃ in central nervous system (CNS) drug candidates. The increased lipophilicity can improve passive diffusion across the blood-brain barrier, while the stronger inductive effect can deactivate the aromatic ring towards cytochrome P450-mediated oxidative metabolism, potentially leading to longer half-lives and improved oral bioavailability. The proven ability to maintain or enhance receptor binding affinity (e.g., CB1 receptor Ki values) further validates its utility in CNS programs [3].

Development of Next-Generation Insecticides to Combat Resistance

The demonstrated higher insecticidal activity of an SF₅-fipronil analogue against a resistant Musca domestica strain compared to the CF₃ parent compound [4] positions phenylsulfur pentafluoride as a key starting material for designing novel crop protection agents. The unique steric and electronic signature of the SF₅ group can circumvent existing metabolic resistance pathways in pests, offering a strategic advantage for developing effective, resistance-breaking insecticides and acaricides.

Design of Advanced Materials for Organic Electronics

The significantly deeper LUMO energy level of PhSF₅ (-0.90 eV) compared to PhCF₃ (-0.57 eV) and other fluorinated analogs [5] makes SF₅-containing molecules excellent electron acceptors. This property is highly valuable for developing n-type semiconductors, electron-transport layers in organic light-emitting diodes (OLEDs), and acceptor components in organic photovoltaics (OPVs), where efficient electron injection and transport are critical for device performance.

Ligand Design for Challenging Transition Metal Catalysis

The unique combination of high steric bulk and strong electron-withdrawing character of the SF₅ group can be exploited to fine-tune the reactivity and selectivity of transition metal catalysts. As evidenced by the dramatic improvement in yield and stereoselectivity in copper-catalyzed cyclopropanation using an SF₅-modified scorpionate ligand versus its CF₃ counterpart [6], the SF₅ motif offers a powerful handle for optimizing catalytic processes. Phenylsulfur pentafluoride can serve as a precursor for synthesizing such specialized ligands, enabling the development of more efficient and selective synthetic methodologies.

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